1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus inhibiting neuronal activity.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its likelihood of firing an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal signaling pathways . By decreasing neuronal excitability, it can modulate the transmission of signals within the nervous system. This can have various downstream effects, depending on the specific type of neuron and the nature of the signals it transmits .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in neurons involved in pain signaling, this could potentially lead to a decrease in the perception of pain .
Biochemical Analysis
Biochemical Properties
The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it interacts with GIRK channels, which are integral membrane proteins and form potassium channels in cells. These channels play a key role in regulating the electrical activity of cells, particularly neurons, and are involved in various biochemical reactions .
Cellular Effects
As a GIRK channel activator, the compound can influence various types of cells, particularly neurons. By activating these channels, it can alter the flow of potassium ions in and out of cells, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with GIRK channels. It likely binds to these channels, leading to their activation. This can result in changes in ion flow across the cell membrane, which can subsequently influence various cellular processes, including enzyme activity and gene expression .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-18-4-2-3-10-26-18)12-21(16-5-7-17(25)8-6-16)28-23(22)30(29-15)19-9-11-34(32,33)14-19/h2-8,10,12,19H,9,11,13-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUWVGGPSEWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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